molecular formula C45H69N13O10 B568467 H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 CAS No. 121185-80-6

H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2

Cat. No. B568467
CAS RN: 121185-80-6
M. Wt: 952.128
InChI Key: YLTFQOICKYWHBA-LBBUGJAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 is a peptide that has been studied extensively for its potential applications in scientific research. This peptide is composed of nine amino acids and has been found to have a variety of biochemical and physiological effects. In We will also discuss the scientific research applications of this peptide and list potential future directions for its use.

Mechanism of Action

H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 binds to the mu-opioid receptor, which is a G protein-coupled receptor. This binding activates a signaling cascade that leads to the release of endogenous opioids and the inhibition of neurotransmitter release. This results in analgesia and other effects associated with opioid use.
Biochemical and Physiological Effects:
The biochemical and physiological effects of H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 are similar to those of other opioid agonists. These effects include analgesia, sedation, and respiratory depression. H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 has also been found to have anti-inflammatory effects and can be used to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 in lab experiments is its potency. This peptide is a highly potent agonist at the mu-opioid receptor, which makes it useful for studying the effects of opioids on the body. However, one limitation of using this peptide is its potential for abuse. It is important to handle this peptide with care and to follow proper safety protocols when working with it in the lab.

Future Directions

There are several potential future directions for the use of H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 in scientific research. One area of interest is in the development of new opioid analgesics that have fewer side effects and less potential for abuse. H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 could be used as a starting point for the development of these new drugs. Another potential future direction is in the study of the role of opioids in addiction and dependence. H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 could be used to study the effects of opioids on the brain and to develop new treatments for opioid addiction.

Synthesis Methods

H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves building the peptide chain one amino acid at a time, starting from the C-terminus and working towards the N-terminus. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the study of opioid receptors. This peptide has been found to be a potent agonist at the mu-opioid receptor and can be used to study the effects of opioids on the body.

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H69N13O10/c1-25(2)19-34(57-44(68)35(20-26(3)4)58-43(67)32(16-17-36(47)60)55-40(64)30(46)21-28-12-14-29(59)15-13-28)41(65)53-23-37(61)52-24-38(62)54-31(11-8-18-51-45(49)50)42(66)56-33(39(48)63)22-27-9-6-5-7-10-27/h5-7,9-10,12-15,25-26,30-35,59H,8,11,16-24,46H2,1-4H3,(H2,47,60)(H2,48,63)(H,52,61)(H,53,65)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H,58,67)(H4,49,50,51)/t30-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTFQOICKYWHBA-LBBUGJAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

952.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2

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